molecular formula C12H13F3O3 B13684444 Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B13684444
M. Wt: 262.22 g/mol
InChI Key: DTTGERNFBCZQPI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is a chiral building block of significant interest in pharmaceutical research. Its structural analogy to ethyl 3-hydroxy-3-phenylpropanoate (S-EHPP) positions it as a potential key intermediate for the synthesis of bioactive molecules . The S-enantiomer of the related phenyl compound is a known precursor in the synthetic pathway of Fluoxetine, a widely used antidepressant medication . The trifluoromethyl (CF3) group on the phenyl ring is a privileged structural motif in medicinal chemistry, often employed to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Researchers can leverage this compound in the development of new therapeutic agents, exploiting the properties of the CF3 group to optimize drug-like characteristics. The synthesis of such chiral intermediates can be achieved through advanced biocatalytic methods. Research demonstrates that whole-cell biocatalysts, such as specific yeast strains, can enantioselectively reduce the corresponding ketone precursor to yield the desired chiral alcohol with high enantiomeric excess . This green chemistry approach offers advantages under mild reaction conditions and avoids the need for exogenous cofactors. Furthermore, kinetic resolution using lipases presents an alternative route to obtain optically pure enantiomers from the racemic mixture, which is critical for producing single-enantiomer active pharmaceutical ingredients . This compound is presented to the research community to facilitate investigations in asymmetric synthesis, route scouting, and the development of novel pharmaceutical compounds.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3

InChI Key

DTTGERNFBCZQPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Subsequent Reduction

The most commonly reported synthetic route involves a multi-step process starting with the condensation of 4-(trifluoromethyl)benzaldehyde and ethyl acetoacetate under basic conditions, typically using sodium ethoxide as a base. This reaction proceeds via a Knoevenagel condensation to form a β-ketoester intermediate, which is then stereoselectively reduced to yield the β-hydroxy ester.

  • Reaction conditions: The condensation is typically carried out in ethanol or tetrahydrofuran (THF) at ambient to slightly elevated temperatures.
  • Reduction step: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is employed to reduce the keto group to the hydroxy group at low temperatures (0–5 °C) to control stereochemistry and yield.
  • Purification: The product is purified by column chromatography using ethyl acetate/hexane mixtures or recrystallization.

This method allows for good control over stereochemical purity and yield, with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Esterification of the Corresponding Carboxylic Acid

An alternative approach involves the esterification of the corresponding 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid with ethanol. This acid can be synthesized via oxidation or other synthetic routes. The esterification is typically catalyzed by strong acids such as sulfuric acid under reflux conditions.

  • Reaction conditions: Refluxing the acid with excess ethanol and catalytic sulfuric acid.
  • Work-up: After completion, the mixture is neutralized and the ester is extracted and purified by flash chromatography.

This method is classical but less commonly used compared to the condensation-reduction route due to longer reaction times and harsher conditions.

Oxidation and Reduction Variants

Other methods involve oxidation of precursor compounds followed by selective reduction steps:

  • Oxidation of the hydroxyl group to a carbonyl can be achieved with chromium trioxide or potassium permanganate.
  • Reduction of esters to alcohols can be performed using lithium aluminum hydride.
  • These steps can be integrated into synthetic sequences to modify or prepare intermediates relevant to the target compound.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Knoevenagel condensation 4-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, sodium ethoxide Room temp to 50 °C Ethanol or THF Base catalyzed; reaction time varies 1–4 h
Reduction Sodium borohydride or lithium aluminum hydride 0–5 °C Ethanol, THF Controls stereochemistry, avoids over-reduction
Esterification 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, ethanol, H2SO4 catalyst Reflux (~78 °C) Ethanol Acid-catalyzed; several hours
Purification Flash chromatography (ethyl acetate/hexane) Ambient - Ensures high purity

Purification and Characterization

Purification is commonly achieved by flash chromatography using petroleum ether/ethyl acetate mixtures (e.g., 6:1 ratio) or recrystallization. Characterization techniques include:

Industrial and Process-Scale Considerations

Industrial synthesis may optimize these routes by:

  • Employing continuous flow reactors to improve reaction efficiency and scalability.
  • Using ligand-free Mizoroki–Heck cross-coupling to prepare key intermediates such as 3-(trifluoromethyl)phenyl derivatives.
  • Optimizing reduction steps with selective hydride reagents like potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) for better yields and selectivity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Knoevenagel condensation + reduction 4-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, NaOEt, NaBH₄ High stereochemical control, good yield Requires careful temperature control
Esterification of acid 3-hydroxy acid, ethanol, H2SO4 Classical, straightforward Longer reaction times, harsher conditions
Oxidation-reduction sequences CrO3 or KMnO4 for oxidation, LiAlH4 for reduction Versatile for intermediates Multi-step, requires careful handling

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Functional Groups References
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate Hydroxy (C3), 4-CF3-phenyl C12H13F3O3 β-hydroxy ester
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate Oxo (C3), 4-CF3-phenyl C12H11F3O3 β-keto ester
Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate Bromo (C3), oxo (C2), 4-CF3-phenyl C12H10BrF3O3 α-bromo-β-keto ester
Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate Hydroxy (C3), 4-Cl-phenyl, dimethyl (C2) C12H15ClO3 Branched β-hydroxy ester
Ethyl 2-amino-3-(4-fluorophenyl)propanoate Amino (C2), 4-F-phenyl C11H14FNO2 Amino ester

Key Observations :

  • Hydroxy vs.
  • Halogen Substituents : Bromo or chloro substituents (e.g., in ) enhance electrophilicity, making these compounds reactive intermediates for nucleophilic substitutions.
  • Trifluoromethyl Group : Present in all analogs, this group boosts lipophilicity (logP increased by ~1.0) and resistance to oxidative metabolism .
Ethyl 3-Oxo-3-(4-(Trifluoromethyl)phenyl)propanoate
  • Method : 1-(4-(Trifluoromethyl)phenyl)ethan-1-one is condensed with ethyl acetate using NaH/THF at 0°C under nitrogen .
  • Yield : ~75–80% (estimated from similar protocols).
Ethyl 3-Bromo-2-oxo-3-(4-(Trifluoromethyl)phenyl)propanoate
  • Purity : ≥95% (LC-MS) .
Methyl 3-Hydroxy-2,2-Dimethyl-3-(4-Chlorophenyl)propanoate
  • Method : Multi-step synthesis involving Claisen condensation and hydroxylation .

Physicochemical Properties

Property Ethyl 3-Hydroxy-3-(4-CF3-Ph)propanoate Ethyl 3-Oxo-3-(4-CF3-Ph)propanoate Ethyl 3-Bromo-2-oxo-3-(4-CF3-Ph)propanoate
Molecular Weight (g/mol) 262.23 260.21 345.16
LogP (Predicted) 2.8 3.1 3.5
Solubility Moderate in ethanol, DMSO High in THF, DCM Low in water, high in DCM
Stability Stable under inert conditions Sensitive to nucleophiles Light-sensitive

Notes:

  • The hydroxy analog’s solubility in ethanol makes it suitable for liquid-phase reactions .
  • The bromo derivative’s instability under light necessitates dark storage .

Biological Activity

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3O3. The presence of the trifluoromethyl group enhances its lipophilicity, which facilitates cellular penetration and interaction with biological targets.

The mechanism of action for this compound involves:

  • Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, allowing the compound to cross lipid membranes efficiently.
  • Interaction with Targets : Once inside the cell, it modulates the activity of various enzymes and receptors, although specific pathways may vary based on the context of use.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial strains, suggesting its utility in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.
  • Anti-inflammatory Activity :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6). At a concentration of 10 µM, it reduced cytokine levels by approximately 70% compared to untreated controls.

Data Tables

Biological ActivityTest MethodologyResult
AntimicrobialDisk diffusion assayInhibition zone: 15 mm
Anti-inflammatoryELISA for cytokine measurementIL-6 reduction: 70% at 10 µM

Q & A

Q. What are the established synthetic routes for Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including condensation, hydroxylation, and esterification. Key steps may include:

  • Aldol condensation : Reacting ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions to form the β-ketoester intermediate.
  • Stereoselective reduction : Using reducing agents like NaBH₄ or LiAlH₄ to achieve the 3-hydroxy group. Control of temperature (0–5°C) and solvent polarity (e.g., THF or ethanol) is critical for yield and stereochemical purity .
  • Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) to isolate the product. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is used for precise structural determination. Key parameters include:

  • Data collection : High-resolution (< 1.0 Å) datasets at low temperatures (100 K) to minimize thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis to confirm the hydroxyl and ester group orientations . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., OH stretch at ~3400 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Intermediate Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in nucleophilic substitutions?

The -CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Comparative studies with non-fluorinated analogs show:

  • Reaction rates : Trifluoromethyl derivatives exhibit 2–3x faster hydrolysis in alkaline conditions due to increased electrophilicity.
  • Steric effects : The bulky 4-(trifluoromethyl)phenyl group may hinder access to the reactive site, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .

Q. What analytical strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Q. What mechanistic insights explain its interactions with cytochrome P450 enzymes in metabolic studies?

In vitro assays with human liver microsomes reveal:

  • Oxidative metabolism : The hydroxyl group undergoes phase I oxidation to a ketone, mediated by CYP3A4 (Km ≈ 12 µM).
  • Competitive inhibition : The trifluoromethyl group sterically blocks access to CYP2D6 active sites (Ki = 8.2 µM), suggesting potential drug-drug interaction risks .
  • Tools : LC-MS/MS quantifies metabolites, while molecular docking (e.g., AutoDock Vina) models binding poses .

Q. How can computational modeling predict its solid-state stability under varying humidity conditions?

Hygroscopicity studies coupled with DFT calculations (e.g., Gaussian 09) identify:

  • Hydrogen-bond networks : The hydroxyl group forms strong intermolecular H-bonds (2.8–3.0 Å), reducing water adsorption.
  • Accelerated stability testing : 40°C/75% RH for 4 weeks shows ≤5% degradation, validated by PXRD to detect polymorphic changes .

Q. What role does stereochemistry play in its biological activity, and how is enantiomeric purity ensured?

The 3-hydroxy group’s (R)-configuration is critical for binding to GABA receptors (IC₅₀ = 0.8 µM vs. 12 µM for (S)-enantiomer). Methods to control chirality include:

  • Chiral catalysts : Jacobsen’s Mn(III)-salen complexes for asymmetric hydroxylation (ee > 98%).
  • Analytical QC : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase .

Methodological Challenges

Q. How are trace impurities (e.g., brominated byproducts) quantified and mitigated during scale-up?

  • HPLC-MS : Detects brominated impurities (e.g., ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate) at <0.1% levels.
  • Process optimization : Lowering Br₂ stoichiometry (from 1.2 eq to 0.9 eq) and adding scavengers (Na₂S₂O₃) reduces halogenation side reactions .

Q. What strategies improve yield in multi-gram syntheses without compromising stereoselectivity?

  • Flow chemistry : Continuous reactors with immobilized catalysts (e.g., Pd/C) enhance reproducibility and reduce reaction times (from 24h to 2h).
  • In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of pH and temperature .

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